molecular formula C19H13ClO2 B14182452 10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-62-4

10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one

Cat. No.: B14182452
CAS No.: 923026-62-4
M. Wt: 308.8 g/mol
InChI Key: PPWSXTRJSNHFMG-UHFFFAOYSA-N
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Description

10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a chlorophenyl group attached to the naphthopyran structure, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-naphthol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:

    Chemistry: Used as a photochromic material in the study of light-induced chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of photochromic lenses and other light-sensitive materials.

Mechanism of Action

The mechanism of action of 10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, leading to a change in color. This process involves the breaking and forming of chemical bonds within the molecule, which can be influenced by the presence of the chlorophenyl group. The molecular targets and pathways involved in this process are primarily related to the absorption and emission of light energy.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran compound with similar photochromic properties.

    4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride: A related compound with a chlorophenyl group but different structural features.

Uniqueness

10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural arrangement and the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and photochromic behavior. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

923026-62-4

Molecular Formula

C19H13ClO2

Molecular Weight

308.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-1H-benzo[g]isochromen-4-one

InChI

InChI=1S/C19H13ClO2/c20-14-7-5-12(6-8-14)19-15-4-2-1-3-13(15)9-16-17(19)10-22-11-18(16)21/h1-9H,10-11H2

InChI Key

PPWSXTRJSNHFMG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2C(=O)CO1)C4=CC=C(C=C4)Cl

Origin of Product

United States

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